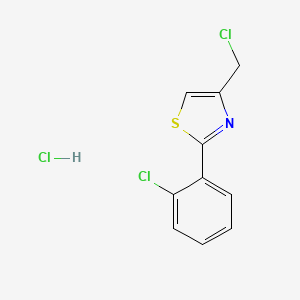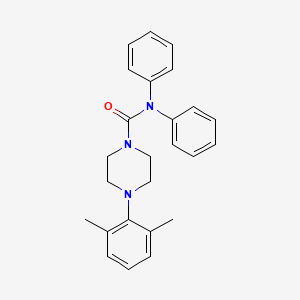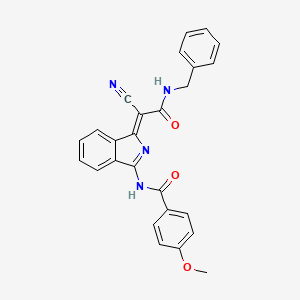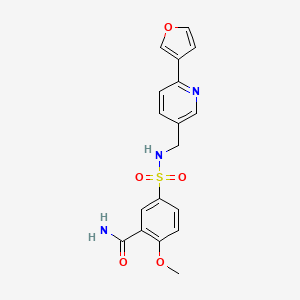
N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide, also known as A-84543, is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and plays a crucial role in various physiological processes, including learning and memory, attention, and mood regulation. In recent years, A-84543 has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide is part of a broader class of compounds known for their complex structures and synthesis routes. Compounds with polyene amide structures, similar to this compound, are derived from natural sources such as Compositae, Piperaceae, and Rutaceae families. These compounds are primarily used as insecticides due to their structural efficacy. The synthesis of these compounds involves intricate chemical processes, often starting from basic amides and piperidine derivatives, leading to the formation of complex structures with significant biological activities (Nájera & Yus, 2000).
Biological Activity and Applications
The piperidine moiety, a crucial component of this compound, has been extensively studied for its binding affinities and selectivity at various receptors. For instance, derivatives of methylpiperidines, including those with modifications on the piperidine ring, have shown significant potency and selectivity at the sigma(1) receptor. These compounds exhibit notable antiproliferative activity, which opens new avenues in tumor research and therapy, highlighting the potential of piperidine derivatives in medicinal chemistry and pharmacology (Berardi et al., 2005).
Insecticidal Properties
The insecticidal properties of piperidine derivatives have been documented, with several compounds isolated from natural sources demonstrating significant activity against various pests. For example, piperidinyl amides isolated from the maritime plant Otanthus maritimus have shown potent insecticidal activity, which could be attributed to their unique structural features, including the piperidine ring. These findings underscore the potential of this compound and related compounds in the development of new, naturally derived insecticides (Christodoulopoulou et al., 2005).
Corrosion Inhibition
The application of piperidine derivatives extends beyond biological activities to include materials science, particularly in corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations have demonstrated that piperidine derivatives can effectively inhibit the corrosion of metals such as iron. This attribute is particularly valuable in industrial applications where corrosion resistance is crucial for the longevity and integrity of metal structures (Kaya et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide These factors can include the physiological environment within the body, as well as external factors such as temperature and pH
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)12(15)13-11-4-6-14(7-5-11)8-9-16-3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIEBNMSNESCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)

![3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2576426.png)

![5-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-phenylpyrazole-3-carboxamide](/img/structure/B2576431.png)

![7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576436.png)
![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2576440.png)


![N-(4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2576444.png)
